3-Nitrophthalonitrile

Overview

Description

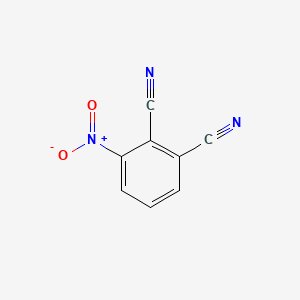

3-Nitrophthalonitrile, with the chemical formula C8H3N3O2, is a compound known for its applications in various chemical processes. This solid, also referred to as 3-Nitrobenzenecarbonitrile, is characterized by its nitro and nitrile functional groups . It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and dyes .

Preparation Methods

3-Nitrophthalonitrile can be synthesized through a nucleophilic displacement reaction. One common method involves the reaction of phthalonitrile with nitric acid under controlled conditions . The reaction typically requires a temperature below 15°C and a reaction time of 10-15 hours . Another method involves the nitration of phthalimide followed by the formation of 3-nitrophthalamide, which is then dehydrated using thionyl chloride in N,N-dimethylformamide to yield this compound .

Chemical Reactions Analysis

3-Nitrophthalonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the nitro group with other nucleophiles.

Cyclotetramerization: This reaction involves the formation of phthalocyanines, which are important compounds in various industrial applications.

Common reagents used in these reactions include nitric acid, thionyl chloride, and various nucleophiles such as alcohols . The major products formed from these reactions include substituted phthalonitriles and phthalocyanines .

Scientific Research Applications

3-Nitrophthalonitrile is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of various organic compounds, including dyes and pigments.

Biology: It is used in the synthesis of compounds that have potential biological activities.

Medicine: It is an important intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 3-Nitrophthalonitrile involves its reactivity due to the presence of nitro and nitrile functional groups. These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

3-Nitrophthalonitrile can be compared with other similar compounds such as:

4-Nitrophthalonitrile: Similar in structure but with the nitro group in a different position, leading to different reactivity and applications.

3-Aminophthalonitrile: Contains an amino group instead of a nitro group, resulting in different chemical properties and uses.

4,5-Dichlorophthalonitrile: Contains chlorine atoms, which affect its reactivity and applications.

The uniqueness of this compound lies in its specific reactivity due to the nitro and nitrile groups, making it a versatile compound in various chemical syntheses .

Biological Activity

3-Nitrophthalonitrile is a compound belonging to the phthalonitrile family, which has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and anticancer research. This article presents a detailed examination of its biological activity, supported by relevant data, case studies, and research findings.

Structural Characteristics

This compound is characterized by its nitro group and two cyano groups attached to a phthalene core. The compound has been extensively analyzed using various spectroscopic techniques, including:

- FT-IR Spectroscopy : Used to identify functional groups.

- NMR Spectroscopy : Both and NMR provide insights into the molecular structure.

- X-ray Crystallography : Offers precise geometric data.

These methods confirm that the nitro group significantly influences the electronic properties and reactivity of the compound, which is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The biological activity was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MG63 (osteosarcoma). Key findings include:

- Cell Viability Assays : The XTT assay was utilized to determine cell viability post-treatment with varying concentrations (12.5, 25, 50, 100 μM). Results indicated a dose-dependent reduction in cell viability, particularly notable at higher concentrations .

- Mechanism of Action : The compound's mechanism appears to involve DNA interaction and the generation of reactive oxygen species (ROS) upon light activation, which is typical for photodynamic agents .

Case Studies

- Photodynamic Therapy (PDT) :

- DNA Binding Studies :

Computational Studies

Density Functional Theory (DFT) calculations have provided insights into the electronic properties of this compound. Key parameters include:

- HOMO-LUMO Energy Gap : Calculated values suggest favorable reactivity and stability.

- Chemical Reactivity Indices : Parameters such as electronegativity (), chemical potential (), and hardness () were derived from electronic energy calculations .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C8H4N4O2 |

| Anticancer Activity | Effective against MCF-7 and MG63 |

| Mechanism | ROS generation upon light activation |

| DNA Binding | Strong interaction confirmed |

| DFT Calculated Energy Gap | Favorable for reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitrophthalonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via nitration of phthalonitrile derivatives. Key protocols involve nucleophilic substitution reactions using 3,4,5-trimethoxyphenol or substituted phenols with this compound under basic conditions (e.g., K₂CO₃) at elevated temperatures (80°C) . Optimization strategies include adjusting reaction time (48–72 hours), solvent polarity (DMF or DMSO), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization in methanol or column chromatography .

Q. How can spectroscopic techniques validate the structural integrity of this compound and its derivatives?

- Methodological Answer : Structural validation employs:

- ¹H-NMR : To confirm nitro and cyano group positioning via characteristic aromatic proton splitting patterns .

- FTIR : Peaks at ~2230 cm⁻¹ (C≡N stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .

- UV-Vis : π→π* transitions in phthalocyanine derivatives (e.g., 600–700 nm Q-bands) indicate successful cyclotetramerization .

Q. What purification challenges arise during this compound synthesis, and how are they resolved?

- Methodological Answer : Common issues include:

- Byproduct formation : Nitration side products (e.g., dinitro derivatives) are minimized by controlling nitric acid concentration and reaction temperature .

- Solubility limitations : Recrystallization in methanol or acetonitrile removes polar impurities, while non-polar solvents (e.g., hexane) isolate non-polar byproducts .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on the reactivity of this compound in phthalocyanine synthesis?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing nucleophilic attack to specific positions (e.g., para to nitro in SNAr reactions). Computational studies (DFT) reveal charge distribution and transition-state stabilization energies, guiding substituent selection for regioselective phthalocyanine formation .

Q. How do computational methods enhance the prediction of this compound’s physicochemical properties?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian09) model molecular geometry, vibrational frequencies, and electronic properties. For example, HOMO-LUMO gaps predict redox behavior, while electrostatic potential maps identify reactive sites for functionalization .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or polymorphic forms. Cross-validation using:

- High-resolution mass spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₈H₃N₃O₂ at m/z 174.0295) .

- X-ray crystallography : Resolves ambiguities in crystal packing and nitro-group orientation .

Q. How can HPLC-MS/MS be applied to quantify trace impurities in this compound batches?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS detects impurities (e.g., residual phthalic acid derivatives). Internal standards (e.g., deuterated analogs) improve quantification accuracy, with detection limits <0.1% .

Q. Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility in this compound-based synthetic protocols?

- Methodological Answer : Use ANOVA to compare batch-to-batch variability in yield/purity. Design of experiments (DoE) tools (e.g., response surface methodology) optimize reaction parameters (temperature, catalyst loading) while minimizing resource use .

Q. How do solvent polarity and temperature influence the cyclotetramerization kinetics of this compound?

Properties

IUPAC Name |

3-nitrobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJZIZFCQFZDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073531 | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-67-5 | |

| Record name | 3-Nitrophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.